molecular formula C21H25N3O3 B5537073 N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide

N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide

Cat. No. B5537073
M. Wt: 367.4 g/mol
InChI Key: LKBMNSQIAMUYAU-ZWKOTPCHSA-N
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Description

N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Derivative Syntheses

    • A study by Bacchi et al. (2005) describes the synthesis of various heterocyclic derivatives, including tetrahydrofuran and oxazoline derivatives, under oxidative carbonylation conditions. This research highlights the versatile synthesis methods applicable to compounds similar to N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide.
  • Synthesis of Cyclopropane Carboxamide Derivatives

    • The work of Zhou et al. (2021) details the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally related to the chemical . This indicates the potential methods for synthesizing similar compounds.
  • Characterization of Stereoisomeric Synthons

    • Research by Cristoni et al. (2000) focuses on the mass spectrometric behavior of stereoisomeric synthons of cyclopropane amino acids. This study is relevant for understanding the characterization of complex molecules like this compound.

Biological and Pharmacological Activities

  • Antiproliferative Activity

    • Lu et al. (2021) synthesized a compound with a similar cyclopropane carboxamide structure, which exhibited significant inhibitory activity against certain cancer cell lines. This suggests that compounds like this compound might also have antiproliferative properties. (Lu et al., 2021)
  • Synthesis of Antidepressant and Nootropic Agents

    • A study by Thomas et al. (2016) reports on the synthesis of compounds with structures related to cyclopropane carboxamides, demonstrating antidepressant and nootropic activities. This indicates the potential of similar compounds for use in neurological disorders.
  • Bioactivity in Agricultural Chemistry

    • Research by Tian et al. (2009) on cyclopropanecarboxylic acid derivatives, structurally related to the compound , demonstrated significant herbicidal and fungicidal activities. This suggests a possible application in agriculture for similar compounds.

Analytical Chemistry Applications

  • Nonaqueous Capillary Electrophoresis
    • A study by Ye et al. (2012) demonstrates the utility of nonaqueous capillary electrophoresis in the separation of compounds structurally related to this compound. This indicates potential analytical applications for characterizing such compounds.

properties

IUPAC Name

N-[(3S,4R)-1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-12-4-6-15(7-5-12)17-10-24(11-18(17)23-20(25)16-8-9-16)21(26)19-13(2)22-14(3)27-19/h4-7,16-18H,8-11H2,1-3H3,(H,23,25)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBMNSQIAMUYAU-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=C(N=C(O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=C(N=C(O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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